molecular formula C32H35N5 B12202452 5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12202452
M. Wt: 489.7 g/mol
InChI Key: XKJKDBQUAVXPRA-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylnaphthalene moiety, a piperazine ring, and a phenyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale research and development .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C32H35N5

Molecular Weight

489.7 g/mol

IUPAC Name

5-tert-butyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C32H35N5/c1-23-14-15-25-12-8-9-13-26(25)28(23)22-35-16-18-36(19-17-35)30-20-29(32(2,3)4)34-31-27(21-33-37(30)31)24-10-6-5-7-11-24/h5-15,20-21H,16-19,22H2,1-4H3

InChI Key

XKJKDBQUAVXPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C=NN45)C6=CC=CC=C6)C(C)(C)C

Origin of Product

United States

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